molecular formula C12H10N2O3S2 B2765022 N1-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797961-66-0

N1-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide

Cat. No.: B2765022
CAS No.: 1797961-66-0
M. Wt: 294.34
InChI Key: CBGXDWOUMNWZPI-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For example, the ZnO-NRs have an acid–base site and led to activating the electrophilic property of the carbonyl group and the hydrogen transforming in these reactions .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

A novel synthetic approach to oxalamides and their derivatives has been developed, showcasing the versatility of these compounds in chemical synthesis. The study by Mamedov et al. (2016) describes an acid-catalyzed rearrangement for synthesizing di- and mono-oxalamides, providing a high-yielding and operationally simple methodology. This approach paves the way for the synthesis of complex oxalamides, potentially including N1-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide, and highlights the chemical properties that make oxalamides valuable for further research and application in materials science and medicinal chemistry (Mamedov et al., 2016).

Mechanism of Action

Thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of applications . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

N'-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c13-11(16)12(17)14-6-7-3-4-9(19-7)10(15)8-2-1-5-18-8/h1-5H,6H2,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGXDWOUMNWZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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